6'-Chloro-5-methyl-[2,3']bipyridinyl
Overview
Description
6'-Chloro-5-methyl-[2,3']bipyridinyl is a useful research compound. Its molecular formula is C11H9ClN2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiotonic Potency
The compound 6'-Chloro-5-methyl-[2,3']bipyridinyl, as part of a larger compound family, has shown remarkable cardiotonic potency, especially in the form of 5-cyano-6-morpholino-(3,4′-bipyridine)-1′-oxide, exhibiting significant positive inotropic effects in isolated guinea-pig atria and anesthetized pigs without inhibiting cyclic AMP phosphodiesterase III. This indicates a potential application in heart-related therapies and medications (Klauschenz et al., 1994).
Antitumor Activity
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound related to this compound, has demonstrated potent antitumor activity, particularly against Walker 256 carcinosarcoma in rats. This highlights its potential in cancer research and treatment strategies (Grivsky et al., 1980).
Cyclooxygenase II Inhibition
A specific inhibitor of the enzyme cyclooxygenase II (COX II), closely related to this compound, has been identified and its anti-inflammatory properties are under investigation. This compound has been successfully isolated and quantified in human plasma and urine, indicating its potential in the development of new anti-inflammatory drugs (Matthews et al., 2001).
Properties
IUPAC Name |
2-chloro-5-(5-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c1-8-2-4-10(13-6-8)9-3-5-11(12)14-7-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQNJXNZWJXCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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